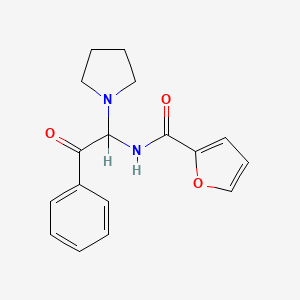

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

Description

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a synthetic carboxamide derivative characterized by a furan-2-carboxamide core linked to a 2-oxo-2-phenylethyl moiety substituted with a pyrrolidin-1-yl group. This structure combines aromatic (phenyl, furan) and heterocyclic (pyrrolidine) components, which may influence its physicochemical and biological properties.

Propriétés

IUPAC Name |

N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(13-7-2-1-3-8-13)16(19-10-4-5-11-19)18-17(21)14-9-6-12-22-14/h1-3,6-9,12,16H,4-5,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZDMHWNZDILSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The furan ring is then introduced through a series of reactions involving furan derivatives. The final step involves the coupling of the furan and pyrrolidine intermediates with a phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Analgesic Properties

Research indicates that derivatives of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl) compounds exhibit potent analgesic effects. These compounds are often designed to interact with opioid receptors, providing pain relief while potentially minimizing side effects associated with traditional opioids. For instance, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to mu-opioid receptors, making them candidates for pain management therapies .

1.2. Antidepressant Activity

Recent findings suggest that N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl) derivatives may also possess antidepressant properties. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Clinical trials are ongoing to evaluate their efficacy compared to existing antidepressants .

Synthesis and Chemical Properties

2.1. Synthetic Routes

The synthesis of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with furan and carboxamide groups. A common method includes the reaction of appropriate pyrrolidine precursors with furan derivatives under controlled conditions to yield the desired compound .

Table 1: Synthetic Pathways for N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrrolidine + Ketone | Pyrrolidine derivative |

| 2 | Furan + Carboxylic acid | N-(Pyrrolidinyl)furan derivative |

| 3 | Amide coupling agents | Final product: N-(2-oxo...furan-2-carboxamide |

Case Studies

3.1. Clinical Trials for Pain Management

A notable case study involved a clinical trial assessing the analgesic efficacy of a specific derivative of N-(2-oxo...) in patients suffering from chronic pain conditions. The study reported significant reductions in pain scores compared to placebo, suggesting a promising role for this compound in pain management strategies .

3.2. Neuropharmacological Studies

Another study focused on the neuropharmacological effects of this compound in animal models of depression. Results indicated that the compound exhibited rapid antidepressant-like effects, with behavioral tests showing improvements comparable to established antidepressant drugs within days of administration .

Mécanisme D'action

The mechanism of action of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound replaces the quinoline core with a furan ring, reducing molecular weight (298.34 vs.

- Unlike SzR-105 and SzR-109, it lacks a hydrochloride salt, which may affect solubility and bioavailability.

- Pyrrolidine substitution is retained, suggesting possible similarities in amine-mediated receptor binding.

Furan Carboxamide Derivatives ()

Hydrazinyl-oxoethyl furan carboxamides (e.g., 97c , 97d , 97e ) share the furan-3-carboxamide motif but feature hydrazine-linked side chains:

| Compound Name | Molecular Formula | Substituents | Reactivity Insights |

|---|---|---|---|

| 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) | C14H13N3O3 | Phenyl, hydrazinyl-oxoethyl | High reactivity due to hydrazine group |

| Target Compound | C17H18N2O3 | Pyrrolidinylethyl, phenyl-oxoethyl | Stable amine substituent |

Key Observations :

- The hydrazine group in compounds confers nucleophilic reactivity, whereas the pyrrolidine in the target compound may enhance metabolic stability .

- Substitution at the furan-2 position (target) vs. furan-3 position () alters electronic distribution and steric effects.

Azabicyclo and Thiazolidine Systems ()

While unrelated structurally, compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid emphasize the diversity of carboxamide applications. These complex bicyclic systems highlight that the target compound’s simplicity may favor synthetic accessibility over specialized targeting .

Implications of Structural Differences

- Bioactivity: Pyrrolidine and furan motifs in the target compound may synergize for membrane permeability, whereas quinoline analogs () could exhibit stronger intercalation with biomolecules.

- Synthetic Viability : The absence of hydrazine or morpholine groups (cf. –2) simplifies synthesis but may limit functional versatility.

Activité Biologique

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key properties include:

- Molecular Weight : Approximately 297.36 g/mol

- Boiling Point : Predicted at 526.7 °C

- Density : 1.231 g/cm³

- pKa : 12.07

Antibacterial Activity

Recent studies have demonstrated that N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide exhibits notable antibacterial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Bacillus subtilis | 15 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The compound also demonstrated antifungal activity against several fungal strains. In vitro tests revealed that it could inhibit the growth of dermatophytes effectively.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Candida albicans | 16 |

| Trichophyton mentagrophytes | 3.8 |

| Microsporum canis | 1.5 |

The antifungal activity was particularly pronounced against Trichophyton mentagrophytes, making it a candidate for further development as an antifungal agent .

Anticancer Activity

In addition to its antibacterial and antifungal properties, N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide has shown promise in anticancer applications. Studies have reported significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| CEM (leukemia) | 9.7 |

| Mia Paca-2 (pancreatic) | 15 |

| SK-MEL-5 (melanoma) | 3.20 |

These findings suggest that the compound has selective toxicity towards cancer cells, particularly SK-MEL-5, indicating its potential as an anticancer drug .

The biological activities of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It has been suggested that the compound disrupts fungal cell membranes, leading to cell death.

- Induction of Apoptosis in Cancer Cells : The anticancer effects are likely mediated through apoptosis induction pathways in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.